N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (Compound ID: G620-0706) is a sulfonamide derivative featuring a pyridazine core substituted with a 4-methylpiperidinyl group and a para-substituted phenyl ring linked to a 1,4-benzodioxine-sulfonamide moiety. Its molecular formula is C₂₄H₂₆N₄O₄S, with a molecular weight of 466.56 g/mol . The compound is structurally optimized for interactions with hydrophobic pockets and hydrogen-bonding regions in biological targets, making it a candidate for therapeutic applications such as enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
N-[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4S/c1-17-10-12-28(13-11-17)24-9-7-21(25-26-24)18-2-4-19(5-3-18)27-33(29,30)20-6-8-22-23(16-20)32-15-14-31-22/h2-9,16-17,27H,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCNBQKVNIMPON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that has attracted significant attention in pharmacological research due to its unique structural characteristics and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanism of action, synthesis methods, and relevant case studies.
Chemical Structure and Synthesis
The compound features a benzodioxine core with a sulfonamide group and a pyridazine moiety, which contributes to its biological properties. The synthesis typically involves multiple steps, including:
- Formation of the Benzodioxine Core : This is achieved through cyclization reactions involving appropriate starting materials.
- Introduction of the Pyridazinyl Group : Coupling reactions, such as Suzuki or Heck reactions, are often employed.
- Final Assembly : The sulfonamide linkage is formed via amide bond formation using carbodiimides.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. These interactions may include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at specific receptors, influencing signal transduction pathways.
The modulation of these biological pathways can lead to effects such as anti-inflammatory responses or anticancer activity.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For example:
| Compound | Target Bacteria | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Moderate |
| Compound B | Bacillus subtilis | Strong |
| Compound C | Staphylococcus aureus | Weak |
These activities suggest that modifications in the compound's structure can influence its effectiveness against various bacterial strains .
Enzyme Inhibition
Inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease have been documented:
| Compound | Enzyme Target | IC50 Value (µM) |
|---|---|---|
| Compound X | AChE | 2.14 ± 0.003 |
| Compound Y | Urease | 0.63 ± 0.001 |
These findings highlight the potential for developing this compound as a therapeutic agent for conditions requiring enzyme modulation .
Case Studies
Several studies have investigated the biological effects of compounds structurally related to this compound.
- Study on Anticancer Properties : A recent study demonstrated that derivatives of this compound exhibited cytotoxic effects on cancer cell lines through apoptosis induction.
- Anti-inflammatory Effects : Another study reported significant reductions in inflammatory markers in animal models treated with related compounds, suggesting potential use in treating inflammatory diseases.
Comparison with Similar Compounds
Positional Isomerism
The meta-substituted isomer (G620-0136) shares identical molecular weight and logP with G620-0706 but differs in phenyl substitution geometry.
Ring Size and Lipophilicity
Replacing 4-methylpiperidinyl (6-membered ring) with azepan-1-yl (7-membered ring) increases molecular weight and likely lipophilicity, which could improve tissue penetration but reduce solubility .
Electronic and Steric Effects
The 4-fluorophenylpiperazinyl group (C₂₅H₂₅FN₄O₄S) introduces electronegative fluorine, which may strengthen target interactions via halogen bonding.
Heterocyclic Modifications
The isopropylimidazole derivative (C₂₀H₂₀N₄O₄S) has a lower molecular weight and higher polar surface area due to the imidazole ring, which may reduce logP and improve aqueous solubility. However, its smaller size could limit hydrophobic interactions in targets .
Research Context and Limitations
While logP and solubility data suggest favorable pharmacokinetic profiles, empirical studies on binding affinity, toxicity, and metabolic stability are required to validate these hypotheses.
Q & A
Basic Research Questions
Q. What are the key synthetic parameters for optimizing the yield of N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide?
- Methodological Answer : Synthesis optimization requires careful control of reaction conditions:
- Temperature : Maintain between room temperature and reflux (e.g., 25–120°C) to balance reaction rate and side-product formation .
- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance nucleophilic substitution reactions involving pyridazine intermediates .
- Catalysts : Use palladium-based catalysts for coupling reactions (e.g., Suzuki-Miyaura) to attach the pyridazin-3-yl group to the phenyl ring .
- Validation : Monitor reaction progress via TLC or HPLC, and confirm purity (>95%) using mass spectrometry (MS) and nuclear magnetic resonance (NMR) .
Q. Which analytical techniques are most reliable for structural confirmation of this compound?
- Methodological Answer : A multi-technique approach is essential:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm connectivity of the benzodioxine, pyridazine, and 4-methylpiperidine moieties .
- High-Resolution MS (HRMS) : Verify molecular formula (e.g., C₂₄H₂₅N₃O₄S) and isotopic patterns .
- X-ray Crystallography : Resolve crystal packing and stereochemistry, if single crystals are obtainable .
- Data Interpretation : Cross-reference spectral data with computational predictions (e.g., density functional theory) to resolve ambiguities .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability .
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replace 4-methylpiperidine with other amines) to isolate pharmacophores .
- Target Engagement Assays : Use biophysical methods (e.g., surface plasmon resonance) to validate direct binding to purported targets .
- Example : If conflicting data exist on kinase inhibition, perform competitive binding assays with ATP analogs to confirm mechanism .
Q. What strategies are effective for probing the metabolic stability of this sulfonamide derivative?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rodent) and quantify parent compound degradation via LC-MS/MS .
- Cytochrome P450 Inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
- Isotope Labeling : Use ¹⁴C-labeled analogs to track metabolic pathways and identify reactive metabolites .
- Data Analysis : Compare half-life (t₁/₂) and intrinsic clearance (Cl₍ᵢₙₜ₎) across species to predict in vivo behavior .
Notes on Evidence-Based Design
- Theoretical Frameworks : Link SAR studies to receptor-ligand interaction models (e.g., molecular docking with the target protein’s crystal structure) .
- Contradiction Management : Use multivariate analysis to isolate variables causing discrepancies in biological data (e.g., pH, ionic strength) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
